(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC13752111
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23ClN2O4 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H/t19-;/m0./s1 |
| Standard InChI Key | PXLCEQBBGIKBTF-FYZYNONXSA-N |
| Isomeric SMILES | CN1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
| SMILES | CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
| Canonical SMILES | CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a piperazine ring, a common motif in pharmacologically active molecules, modified with a fluorenylmethoxycarbonyl group. The hydrochloride salt form enhances its handling and bioavailability, making it a valuable intermediate in pharmaceutical research.
Synthesis
The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride typically involves several key steps:
-
Starting Materials: The synthesis begins with 9H-fluorene derivatives and piperazine.
-
Coupling Agents: Carbodiimides are often used to facilitate the formation of amide bonds between the fluorenylmethoxycarbonyl and piperazine components.
-
Reaction Conditions: Solvents like dichloromethane or dimethylformamide are used under controlled temperatures to optimize yields.
Applications and Potential
This compound is primarily used in pharmaceutical research due to its potential applications in medicinal chemistry. It can participate in various chemical reactions typical for amino acids and their derivatives, which are crucial for modifying its structure to enhance biological activity or specificity.
Biological Activity
Studies indicate that compounds with similar structures exhibit activity against various biological targets, including potential antitumor effects and modulation of neurotransmitter systems. The fluorenylmethoxycarbonyl group allows for controlled release of the active component, which is essential for therapeutic applications.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. These studies are essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Related Compounds
Several compounds share structural similarities with (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid | Similar piperazine structure | Lacks hydrochloride form |
| 1-tert-butyl 4-(9H-fluoren-9-ylmethyl) hydrogen (2R)-piperazine-1,2,4-tricarboxyl | Additional carboxylic groups | More complex with multiple functional groups |
| (2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid | Contains tert-butoxycarbonyl group | Different stereochemistry alters properties |
These compounds illustrate variations in functional groups and stereochemistry that can significantly impact their biological activity and application potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume